Subnanomolar Binding Affinity for Novel PKC C1B Domains: 1-Hexylindolactam-V vs Indolactam-V
In a head-to-head competitive binding assay displacing [³H]PDBu from synthetic PKC C1 peptides, 1-hexylindolactam-V (compound 4) exhibited subnanomolar Ki values for all four nPKC C1B domains, with 16- to 24-fold higher affinity than the parent ILV (compound 1) [1]. The greatest differential was observed at δ-C1B, where 1-hexylindolactam-V (Ki = 0.46 nM) was approximately 24-fold more potent than ILV (Ki = 11 nM) [1].
| Evidence Dimension | Binding affinity (Ki) for PKC C1 domain peptides |
|---|---|
| Target Compound Data | η-C1B: 0.34 nM; ε-C1B: 0.47 nM; δ-C1B: 0.46 nM; θ-C1B: 1.4 nM |
| Comparator Or Baseline | ILV (η-C1B: 5.5 nM; ε-C1B: 7.7 nM; δ-C1B: 11 nM; θ-C1B: 8.7 nM) |
| Quantified Difference | η-C1B: ~16-fold; ε-C1B: ~16-fold; δ-C1B: ~24-fold; θ-C1B: ~6-fold increase in affinity |
| Conditions | Displacement of [³H]PDBu from synthetic PKC C1 domain peptides; Ki determined from at least two independent experiments |
Why This Matters
Subnanomolar affinity enables robust nPKC activation at low compound concentrations, reducing the likelihood of off-target effects and compound precipitation in cell-based assays.
- [1] Yanagita, R. C.; Nakagawa, Y.; Yamanaka, N.; Kashiwagi, K.; Saito, N.; Irie, K. Synthesis, Conformational Analysis, and Biological Evaluation of 1-Hexylindolactam-V10 as a Selective Activator for Novel Protein Kinase C Isozymes. J. Med. Chem. 2008, 51 (1), 46–56. Table 1. View Source
